



Ppm1A-IN-1: A Potent Tool for Interrogating TGF-β Dependent Diseases

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Compound of Interest		
Compound Name:	Ppm1A-IN-1	
Cat. No.:	B15564033	Get Quote

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Introduction

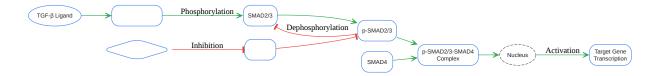
Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1] Dysregulation of this pathway is a hallmark of numerous pathologies, ranging from fibrotic diseases and cancer to autoimmune disorders and osteoarthritis.[1][2] A key negative regulator of the canonical TGF-β pathway is Protein Phosphatase, Mg2+/Mn2+ Dependent 1A (PPM1A), which terminates signaling by directly dephosphorylating and inactivating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[3][4][5] The strategic inhibition of PPM1A presents a compelling therapeutic approach to potentiate TGF-β signaling in diseases where its activity is beneficial or to study the downstream consequences of sustained SMAD activation.

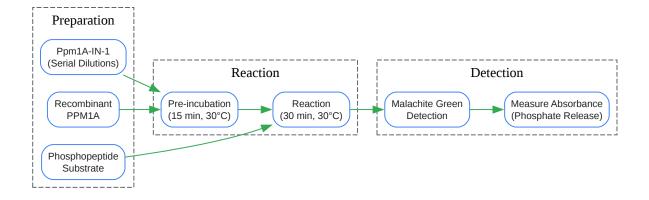
Ppm1A-IN-1 (also known as SMIP-30 or Compound IV-4) is a potent and selective small molecule inhibitor of PPM1A.[6][7] Its ability to specifically target PPM1A allows for the precise modulation of the TGF- β signaling cascade, making it an invaluable research tool for elucidating the role of this pathway in various disease models. These application notes provide detailed protocols and quantitative data for the use of **Ppm1A-IN-1** in studying TGF- β dependent diseases.

Mechanism of Action

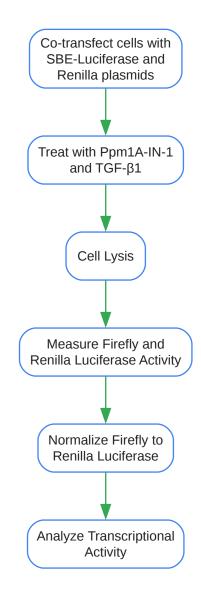


Ppm1A-IN-1 exerts its effects by inhibiting the phosphatase activity of PPM1A. In the canonical TGF-β signaling pathway, ligand binding to the TGF-β receptor complex leads to the phosphorylation of SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. PPM1A acts as a brake on this pathway by dephosphorylating SMAD2/3, leading to their nuclear export and termination of the signal.[3][5] By inhibiting PPM1A, **Ppm1A-IN-1** sustains the phosphorylated, active state of SMAD2/3, thereby amplifying and prolonging the downstream cellular responses to TGF-β.









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